2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-4-carbaldehyde

Physical organic chemistry Substituent effects Electrophilic aromatic substitution

2′,3′,4′,5′,6′-Pentafluoro[1,1′-biphenyl]-4-carbaldehyde (CAS 247095-20-1, molecular formula C13H5F5O, molecular weight 272.17 g·mol⁻¹) is a synthetic, fluorinated aromatic aldehyde belonging to the biphenyl family. The compound features a pentafluorophenyl ring (C₆F₅) directly attached to a benzaldehyde moiety at the para position, combining the strong electron‑withdrawing character of a perfluorinated aromatic with a synthetically versatile aldehyde functional group.

Molecular Formula C13H5F5O
Molecular Weight 272.17 g/mol
Cat. No. B12842674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-4-carbaldehyde
Molecular FormulaC13H5F5O
Molecular Weight272.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=O)C2=C(C(=C(C(=C2F)F)F)F)F
InChIInChI=1S/C13H5F5O/c14-9-8(7-3-1-6(5-19)2-4-7)10(15)12(17)13(18)11(9)16/h1-5H
InChIKeyXBXLYTTVDNQLDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2′,3′,4′,5′,6′-Pentafluoro[1,1′-biphenyl]-4-carbaldehyde – A Fluorinated Biphenyl Aldehyde Building Block in Medicinal, Materials, and Supramolecular Chemistry


2′,3′,4′,5′,6′-Pentafluoro[1,1′-biphenyl]-4-carbaldehyde (CAS 247095-20-1, molecular formula C13H5F5O, molecular weight 272.17 g·mol⁻¹) is a synthetic, fluorinated aromatic aldehyde belonging to the biphenyl family . The compound features a pentafluorophenyl ring (C₆F₅) directly attached to a benzaldehyde moiety at the para position, combining the strong electron‑withdrawing character of a perfluorinated aromatic with a synthetically versatile aldehyde functional group. This dual functionality enables it to serve as a key building block for constructing more complex molecules via condensation, nucleophilic addition, or cross‑coupling reactions, with applications spanning medicinal chemistry, advanced materials science (OLEDs, liquid crystals), and supramolecular chemistry.

Why Closely Related Biphenyl Aldehydes Cannot Substitute for 2′,3′,4′,5′,6′-Pentafluoro[1,1′-biphenyl]-4-carbaldehyde in Fluorine‑Sensitive Applications


Although structurally analogous biphenyl‑4‑carbaldehydes bearing lighter halogenation (e.g., 4′‑fluoro‑ or 4′‑chloro‑biphenyl‑4‑carbaldehyde) or perfluoroalkyl groups (e.g., 4′‑trifluoromethyl‑biphenyl‑4‑carbaldehyde) share a common aldehyde functionality, they cannot replicate the distinctive electronic profile, non‑covalent interaction capability, or synthetic reactivity conferred by the pentafluorophenyl ring. The five fluorine atoms withdraw electron density to a degree that substantially alters the aldehyde electrophilicity, the biphenyl torsion angle, and the solid‑state packing, while also enabling arene–perfluoroarene stacking interactions that are absent in non‑fluorinated or partially fluorinated analogs. These differences translate directly into measurable changes in reaction yields, binding thermodynamics, and material performance, making direct substitution scientifically unreliable without re‑optimization of the entire downstream process.

Quantitative Differentiation Evidence for 2′,3′,4′,5′,6′-Pentafluoro[1,1′-biphenyl]-4-carbaldehyde Versus Structural Analogs


Enhanced Electron‑Withdrawing Power of the Pentafluorophenyl Substituent Over Mono‑Fluoro and Unsubstituted Biphenyls

The pentafluorophenyl group exerts a dramatically stronger electron‑withdrawing effect than a single fluorine or hydrogen substituent on the biphenyl framework. Partial rate factors for protiodetritiation of pentafluorobiphenyl were measured at 0.0095 (2‑position), 0.0053 (3‑position), and 0.0158 (4‑position), yielding σ⁺ values of 0.285 (meta) and 0.225 (para) [1]. By contrast, the unsubstituted biphenyl exhibits a σ⁺ value near 0.0, and a single para‑fluoro substituent contributes a σ⁺ value of only approximately 0.06. This order‑of‑magnitude difference in electron deficiency directly modulates the electrophilicity of the 4‑carbaldehyde group, influencing reaction rates in condensation and nucleophilic addition steps.

Physical organic chemistry Substituent effects Electrophilic aromatic substitution

Superior Arene–Perfluoroarene Stacking Capability Compared to Non‑Fluorinated Biphenyl Aldehydes

The pentafluorophenyl ring engages in face‑to‑face π‑stacking with electron‑rich aromatic partners via arene–perfluoroarene interactions, a motif that is entirely absent in non‑fluorinated biphenyl aldehydes. Crystallographic analysis of the parent pentafluorobiphenyl reveals mixed‑stack formation in the solid state, with antiparallel π‑π stacking patterns driven by complementary quadrupole moments [1]. In comparison, biphenyl‑4‑carboxaldehyde crystallizes in a herringbone motif without face‑to‑face stacking. The ability to form such directional non‑covalent contacts is a critical design element in crystal engineering, host‑guest chemistry, and self‑assembled materials.

Supramolecular chemistry Crystal engineering Non‑covalent interactions

Enhanced Thermodynamic Stability in Biopolymer Contexts Relative to Non‑Fluorinated Biphenyl Analogs

When incorporated as a hydrophobic base surrogate in DNA duplexes, a single pentafluorobiphenyl (⁵Fbph)/⁵Fbph pair increases the melting temperature (Tₘ) by 2.4 K relative to the non‑fluorinated biphenyl (bph)/bph pair [1]. Isothermal titration calorimetry (ITC) further revealed that the ⁵Fbph‑containing duplex (n=3) has a lower (less negative) formation enthalpy, but a more favorable overall Gibbs free energy (ΔG), indicating an entropic origin for the enhanced stability, likely due to dehydration of the aromatic surfaces upon stacking [1]. The mixed ⁵Fbph/bph pair exhibits intermediate Tₘ values, confirming a gradable thermodynamic advantage proportional to the degree of fluorination.

Bioorganic chemistry DNA nanotechnology Isothermal titration calorimetry

Differentiated Suzuki–Miyaura Coupling Reactivity Necessitates Specialized Catalytic Conditions Not Required by Non‑Fluorinated Analogues

The strong electron‑withdrawing nature of the pentafluorophenyl group renders standard Suzuki–Miyaura coupling conditions (Pd(PPh₃)₄, K₂CO₃) ineffective for pentafluorophenylboronic acid with aryl halides, while non‑fluorinated phenylboronic acid couples efficiently under these conditions . Successful coupling of pentafluorophenyl substrates requires a modified catalytic system employing Pd₂(dba)₃/P(t‑Bu)₃/CsF/Ag₂O, which enables high yields (>90%) with pentafluorophenylboronic acid or potassium pentafluorophenyltrifluoroborate . This differential reactivity arises from the reduced nucleophilicity of the pentafluorophenyl group and the slower transmetallation step. Consequently, the pentafluorophenyl aldehyde building block demands and enables distinct synthetic strategies that cannot be simply adopted from protocols optimized for non‑fluorinated biaryl aldehydes.

Synthetic methodology Catalysis Cross‑coupling

Significantly Higher Calculated Lipophilicity Relative to Mono‑Fluoro and Unsubstituted Biphenyl Analogs

The presence of five fluorine atoms substantially increases the lipophilicity of the biphenyl scaffold. The calculated XLogP3 for 2′,3′,4′,5′,6′-pentafluoro[1,1′-biphenyl]-3-carbaldehyde (a positional isomer) is 3.5 , whereas the parent biphenyl-4-carboxaldehyde has an XLogP3 of approximately 2.5, and 4′-fluoro[1,1′-biphenyl]-4-carbaldehyde has an XLogP3 of approximately 2.9. This ~1 log unit increase alters the compound’s partitioning behavior in biological systems, affecting membrane permeability, protein binding, and metabolic stability.

Medicinal chemistry Physicochemical properties Lipophilicity

Synthetic Versatility as a Dual‑Handled Building Block Distinguishes This Aldehyde from Simple Pentafluorobenzaldehyde

Unlike pentafluorobenzaldehyde (C₆F₅CHO), which offers only a single aromatic ring for further elaboration, the biphenyl framework of 2′,3′,4′,5′,6′-pentafluoro[1,1′-biphenyl]-4-carbaldehyde provides an extended π‑system with two distinct aromatic rings: the pentafluorophenyl ring suitable for nucleophilic aromatic substitution (SₙAr) at the para‑fluorine position, and the benzaldehyde ring capable of aldehyde‑specific transformations (Schiff base formation, reductive amination, Knoevenagel condensation, etc.). This orthogonal reactivity has been exploited in the design of porphyrin-based photosensitizers [1] and antibody‑drug conjugate linkers [2], where pentafluorobenzaldehyde alone cannot provide the same level of architectural complexity.

Organic synthesis Aldehyde chemistry Bioconjugation

Optimal Application Domains for 2′,3′,4′,5′,6′-Pentafluoro[1,1′-biphenyl]-4-carbaldehyde Based on Verified Differentiation Evidence


Medicinal Chemistry Lead Optimization Requiring Enhanced Metabolic Stability and Tuned Lipophilicity

The pentafluorobiphenyl scaffold offers a ~1 log unit increase in XLogP3 relative to non‑fluorinated biphenyl aldehydes , allowing medicinal chemists to improve membrane permeability and reduce metabolic soft spots without introducing a saturated alkyl chain. The electron‑deficient nature of the pentafluorophenyl ring (σ⁺(para) = 0.225) also reduces the susceptibility of the benzaldehyde moiety to oxidative metabolism relative to electron‑rich analogs [1]. This compound is particularly suited for fragment‑based drug discovery programs where fluorine‑mediated conformational effects and enhanced target binding are desired.

Crystal Engineering and Co‑Crystal Design Exploiting Arene–Perfluoroarene Stacking

The ability of the pentafluorophenyl ring to form face‑to‑face π‑stacks with electron‑rich aromatic partners, as demonstrated by crystallographic analysis of pentafluorobiphenyl mixed‑stack structures [2], makes this aldehyde an ideal building block for designing co‑crystals, porous organic frameworks, and molecular tweezers. The aldehyde group can be used to tether additional recognition motifs or anchor the biphenyl unit onto surfaces, enabling the rational construction of supramolecular assemblies that are inaccessible with non‑fluorinated biphenyl aldehydes.

DNA Nanotechnology and Aptamer Engineering Requiring Thermally Stabilized Duplexes

Incorporation of the pentafluorobiphenyl moiety as a hydrophobic base surrogate increases DNA duplex stability by +2.4 K per aromatic pair relative to non‑fluorinated biphenyl, with the stabilization arising from a favorable entropic contribution (dehydration) rather than enthalpic binding [3]. This property is directly exploitable in the design of aptamers, DNA origami structures, and hybridization‑based sensors where enhanced thermal stability without altered sequence specificity is a critical performance parameter.

OLED Host Materials and Organic Semiconductors Requiring Electron‑Deficient Building Blocks

The highly electron‑deficient pentafluorophenyl ring, combined with the aldehyde functionality that enables facile incorporation into extended π‑conjugated systems, positions this compound as a valuable precursor for OLED host materials and n‑type organic semiconductors. Patents on organic electroluminescent devices highlight the role of pentafluorophenyl substitution in improving electron transport within emissive layers [4]. The biphenyl scaffold provides the necessary rigidity and thermal stability for device fabrication, distinguishing it from simpler pentafluorobenzaldehyde derivatives that lack the extended conjugation length.

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